Product packaging for ACEQUINOCYL-HYDROXY(Cat. No.:CAS No. 57960-31-3)

ACEQUINOCYL-HYDROXY

Cat. No.: B1255667
CAS No.: 57960-31-3
M. Wt: 342.5 g/mol
InChI Key: ACDHBFFJCFHSMB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Naphthoquinone Acaricides

The history of acaricide research has seen an evolution from broad-spectrum insecticides to more specific compounds targeting mites. Naphthoquinone compounds have been recognized for their bioactivities, including insecticidal and nematicidal effects, with studies on their potential dating back several decades. mdpi.com Acequinocyl (B1664961), a naphthoquinone compound commercialized in 1999, is noted as a proacaricide that is bioactivated through deacetylation. semanticscholar.orgresearchgate.net Research on naphthoquinone acaricides has explored various structural derivatives and their activities against different mite species. mdpi.comresearchgate.net

Academic Significance of ACEQUINOCYL-HYDROXY as a Deacetylated Metabolite

The academic significance of this compound primarily stems from its identification as the biologically active form of acequinocyl. Acequinocyl itself is a proacaricide, meaning it is not the compound that directly exerts the acaricidal effect. Instead, it undergoes deacetylation within the target organism or the environment to form this compound. nih.govresearchgate.net This deacetylated metabolite is a potent inhibitor of mitochondrial respiration, specifically targeting complex III at the ubiquinol (B23937) oxidation site (Qo site) of the electron transfer chain. researchgate.netnih.govresearchgate.netnih.govsmolecule.com This mechanism of action is a key area of academic investigation, differentiating it from other acaricide classes.

Studies have shown that the inhibitory potency of acequinocyl's deacetylated metabolite on mitochondrial respiration is significantly higher than that of the parent compound. researchgate.net This highlights the metabolic conversion to ACEQUINOCIL-HYDROXY as a crucial step for its acaricidal activity. researchgate.net Furthermore, this compound has been identified as a major metabolite in various contexts, including in biological systems and environmental matrices. nih.govpublications.gc.ca

Current Research Landscape and Identified Knowledge Gaps for this compound

Current academic research on this compound focuses on several key areas. Investigations into acaricide resistance mechanisms in mites, such as Tetranychus urticae, involve studying target-site mutations in the cytochrome b gene, which is part of complex III where this compound acts. nih.govuva.nl Additionally, the role of metabolic detoxification, potentially involving enzymes like glutathione (B108866) S-transferases, in conferring resistance to acequinocyl and its metabolite is being explored. nih.gov

Another significant area of research concerns the environmental fate and persistence of this compound. Studies investigate its degradation patterns and presence in various environmental compartments, such as soil and water. researchgate.netpublications.gc.caepa.gov The detection and quantification of this compound in environmental samples and agricultural produce are also active research topics, necessitating the development and validation of sensitive analytical methods. researchgate.netepa.govresearchgate.net

Despite the progress, knowledge gaps remain. Further research is needed to fully understand the complex metabolic pathways of acequinocyl and the subsequent fate of this compound in different organisms and environmental conditions. The potential for this compound to persist or accumulate in certain matrices, and its broader ecological implications beyond target mites, represent areas requiring continued investigation. The identification and characterization of other potential transformation products of this compound in various environmental settings also constitute a knowledge gap. publications.gc.caacs.orgresearchgate.net

Methodological Frameworks and Theoretical Underpinnings Guiding this compound Studies

Academic studies on this compound employ a range of methodological frameworks. Biochemical studies are crucial for understanding its interaction with mitochondrial complex III. These often involve isolating mitochondria from target organisms and assessing the inhibitory effects of this compound on electron transport chain activity. researchgate.netnih.govresearchgate.netnih.govsmolecule.com

Metabolism studies utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD) to identify and quantify this compound in biological samples after exposure to acequinocyl. researchgate.netresearchgate.net The use of radiolabeled acequinocyl has also been employed to track the formation and distribution of metabolites, including this compound, in research organisms. nih.gov

Environmental fate studies involve analyzing the persistence and degradation of this compound in soil and water using validated analytical methods. researchgate.netepa.gov These studies often employ techniques like solid-phase extraction (SPE) for sample cleanup and concentration before chromatographic analysis. epa.govresearchgate.net Theoretical underpinnings guiding these studies include principles of enzyme kinetics for understanding mitochondrial inhibition, principles of xenobiotic metabolism for studying biotransformation, and principles of environmental chemistry for assessing persistence and degradation. Research into acaricide resistance mechanisms draws upon genetic and biochemical principles to identify mutations and enzymatic activities associated with reduced susceptibility to this compound. nih.govuva.nl

Illustrative Data from Research Findings:

Compound NameRole in Acequinocyl ActivityMechanism DetailReference
AcequinocylProacaricideUndergoes deacetylation to active form. semanticscholar.orgresearchgate.net
This compoundActive MetaboliteInhibits mitochondrial Complex III (Qo site). researchgate.netnih.govresearchgate.netnih.govsmolecule.com

Metabolite Detection in Studies:

Compound NameSample MatrixDetection MethodKey FindingReference
This compoundFeces (rat)Not specifiedMajor fecal metabolite (12-36% of dose). nih.gov
This compoundWater, SoilHPLC, LC/MSTransformation product detected. researchgate.netpublications.gc.caepa.gov
This compoundFoodstuffsUPLC-PDA, LC-MS/MSMethod developed for residue determination. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O3 B1255667 ACEQUINOCYL-HYDROXY CAS No. 57960-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dodecyl-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)17-14-12-13-15-18(17)21(24)22(19)25/h12-15,23H,2-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDHBFFJCFHSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897188
Record name 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57960-31-3
Record name 2-Dodecyl-3-hydroxy-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057960313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-n-dodecyl-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90897188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DODECYL-3-HYDROXY-1,4-NAPHTHOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA2JG4TUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies for Acequinocyl Hydroxy

Advanced Synthetic Routes to ACEQUINOCYL-HYDROXY and its Precursors

Acequinocyl (B1664961), and consequently this compound, are naphthoquinone derivatives featuring a dodecyl chain and functional groups on the naphthoquinone core. Acequinocyl is described as 2-(acetyloxy)-3-dodecyl-1,4-naphthalenedione thegoodscentscompany.com. Its metabolic product, this compound, is formally named 2-hydroxy-3-dodecyl-1,4-naphthoquinone google.com.

One synthetic route to acequinocyl involves the reaction of 2-dodecyl-3-hydroxy-1,4-naphthoquinone (this compound) with acetyl chloride chemsrc.com. Another reported synthesis also utilizes 2-dodecyl-3-hydroxy-1,4-naphthoquinone as a precursor to acequinocyl chemsrc.com. This indicates that the synthesis of this compound or its naphthoquinone core with the dodecyl chain is a key step, followed by acetylation to yield acequinocyl.

While specific detailed advanced synthetic routes solely focused on optimizing the de novo synthesis of this compound were not extensively detailed in the search results, the information suggests that the core 2-dodecyl-3-hydroxy-1,4-naphthoquinone structure is a crucial intermediate or the direct target in synthetic strategies.

Optimization of Reaction Conditions for High-Yield Synthesis

General principles of reaction optimization in organic synthesis aim to maximize product yield and purity while minimizing by-products and reaction time beilstein-journals.orgucla.edu. Factors such as temperature, solvent, reactant concentrations, reaction time, and catalyst presence are critical in achieving high yields ucla.edumdpi.com. Although specific optimized conditions for the synthesis of this compound were not found, optimization studies for other organic reactions highlight the importance of systematically evaluating these parameters beilstein-journals.orgmdpi.com. For instance, optimizing solvent choice and temperature can significantly impact conversion rates and efficiency mdpi.com.

Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Products

Spectroscopic and chromatographic methods are essential for the identification, characterization, and purity assessment of synthetic compounds, including this compound and its precursors.

Chromatography: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and quantification of acequinocyl and this compound in various matrices google.comresearchgate.net. HPLC coupled with a diode array detector (DAD) or mass spectrometry (MS), including tandem mass spectrometry (MS/MS), is employed for sensitive and accurate determination researchgate.netresearchgate.netcaa.go.jp. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced chromatographic performance and sensitivity for analyzing complex samples researchgate.net. Gas chromatography (GC) is also mentioned as a general chromatographic method for pesticide analysis researchgate.net.

Spectroscopy: Spectroscopic techniques provide structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, both ¹H and ¹³C NMR, is a powerful tool for determining the structural elucidation of organic molecules by providing information about the carbon-hydrogen framework and functional groups researchgate.netthermofisher.com. Mass spectrometry (MS) provides molecular weight information and fragmentation patterns that aid in identifying compounds researchgate.netresearchgate.net. LC-MS/MS is specifically used for the confirmation of acequinocyl and this compound researchgate.netcaa.go.jp. Ultraviolet-visible (UV-Vis) spectrophotometry can also be used, as evidenced by the UV spectrogram of acequinocyl and hydroxyl acequinocyl google.com. Infrared (IR) spectroscopy can identify functional groups present in the molecule researchgate.netthermofisher.com.

Analytical methods for determining this compound residues in various samples, such as fruits, vegetables, and animal products, utilize techniques like HPLC-DAD and LC-MS/MS researchgate.netcaa.go.jp. These methods involve extraction procedures followed by chromatographic separation and spectroscopic detection researchgate.netcaa.go.jp. For instance, extraction with acetonitrile (B52724) and clean-up using solid phase extraction or Florisil columns are part of sample preparation before UPLC-PDA analysis researchgate.net.

Rational Design and Synthesis of Novel this compound Analogues

Rational design of analogues involves modifying the chemical structure of a lead compound like this compound to improve its properties, such as efficacy, selectivity, or metabolic stability. This often begins with understanding the relationship between the structure and activity (SAR) of the parent compound and its existing derivatives researchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

This compound's mode of action involves inhibiting mitochondrial complex III by binding to the Qo center jcpa.or.jpnih.govmdpi.com. This mechanism is shared with other naphthoquinone derivatives jcpa.or.jpnih.gov. SAR studies on related naphthoquinones have shown that their inhibitory potency depends on their lipophilicity, with an optimal alkyl chain length for complex III inhibition nih.gov. The deacetylated metabolite of acequinocyl (this compound) is the form that inhibits respiration jcpa.or.jpnih.gov. Differences in the activity of related compounds can be attributed to factors like species-specific responses and whether a hydroxyl group at a key position is acylated researchgate.net. This suggests that the free hydroxyl group in this compound is crucial for its activity. SAR studies on other compound classes also explore the impact of different substituents and functional groups on biological activity jst.go.jpmdpi.comresearchgate.net.

Computational Chemistry Approaches in this compound Lead Optimization

Computational chemistry plays a significant role in modern lead optimization by predicting molecular properties, binding affinities, and potential metabolic pathways researchgate.netnih.govnih.gov. Techniques such as molecular docking can predict how molecules bind to target proteins, providing insights for designing improved analogues researchgate.net. This can accelerate the discovery process and reduce experimental costs researchgate.net. Computational methods can also be used to evaluate and guide optimization efforts by assessing chemical saturation and SAR progression nih.gov. While specific computational studies on this compound lead optimization were not detailed, the application of these methods in optimizing other pesticide and drug leads is well-established mdpi.comresearchgate.netnih.govnih.gov.

Biochemical and Molecular Mechanisms of Acequinocyl Hydroxy Action

Elucidation of Specific Biochemical Targets for ACEQUINOCYL-HYDROXY

Research has pinpointed the mitochondrial ETC as the specific biochemical target for this compound. biosynth.comregulations.govregulations.gov

Characterization of Mitochondrial Electron Transport Chain Inhibition (Complex III Qo site)

This compound is a potent inhibitor of mitochondrial Complex III, also known as ubiquinol-cytochrome c oxidoreductase or the cytochrome bc₁ complex. korseaj.orgresearchgate.netnih.govjcpa.or.jpgoogle.comgoogle.comresearchgate.netresearchgate.net Its inhibitory action occurs at the ubiquinol (B23937) oxidation (Qo) site of Complex III. korseaj.orgresearchgate.netnih.govjcpa.or.jpgoogle.comgoogle.comresearchgate.netresearchgate.netherts.ac.uk Structurally, this compound resembles ubiquinone and is thought to compete for binding at this site, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. korseaj.orgnih.gov This disruption prevents the generation of a proton gradient across the inner mitochondrial membrane, a crucial step for ATP synthesis. saspublishers.com

Studies have demonstrated strong inhibition of respiration in Complex III of insect mitochondria by the deacetylated metabolite of acequinocyl (B1664961), which is this compound. nih.gov Compounds in this class are known Complex III inhibitors in various biological systems, including vertebrates. nih.gov

Kinetic and Thermodynamic Analyses of Enzyme-Inhibitor Interactions

While detailed kinetic and thermodynamic analyses specifically for this compound were not extensively found in the search results, the mechanism of action at the Qo site implies specific binding interactions. The binding of this compound to the Qo site is competitive with ubiquinone, suggesting a reversible interaction governed by binding affinities. korseaj.orgnih.gov The inhibitory potency of related compounds has been shown to depend on their lipophilicity, with an optimal alkyl chain length influencing activity. nih.gov This suggests that the dodecyl chain in this compound plays a significant role in its interaction with the hydrophobic environment of the Qo site.

Cellular and Subcellular Effects of this compound in Model Systems

The inhibition of Complex III by this compound leads to significant downstream effects at the cellular and subcellular levels.

Impact on Cellular Respiration and Energy Metabolism Pathways

By blocking electron transport at Complex III, this compound effectively inhibits cellular respiration. biosynth.comregulations.govregulations.gov This inhibition disrupts the normal flow of electrons through the ETC, leading to a collapse of the mitochondrial membrane potential and a significant reduction in ATP production through oxidative phosphorylation. saspublishers.com The consequence is a severe depletion of cellular energy reserves, which is detrimental to the vital functions of the organism. regulations.govregulations.gov This disruption of energy metabolism is the primary mechanism by which this compound exerts its acaricidal effects. biosynth.comregulations.govregulations.gov

Studies have shown inhibition of cellular respiration in Chinese hamster ovary cells treated with hydramethylnon, another Complex III inhibitor, which was not reversible by washing. researchgate.net While this specific study is on a different compound, it illustrates the potential for persistent inhibition of cellular respiration by Complex III inhibitors.

Investigation of Downstream Molecular Signaling Cascades

The disruption of mitochondrial function and energy metabolism can trigger various downstream molecular signaling cascades within the cell. While specific detailed studies on this compound's impact on downstream signaling cascades were not prominently featured in the search results, the consequences of ETC inhibition can include increased production of reactive oxygen species (ROS) and activation of stress response pathways. saspublishers.com ROS can modulate protein complexes within the ETC and potentially trigger cell death pathways like apoptosis. saspublishers.com Further research would be needed to fully elucidate the specific signaling events initiated by this compound exposure.

Omics-Based Investigations of this compound Activity

Omics-based approaches, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to this compound. While extensive omics studies specifically on this compound were not detailed in the search results, some studies on resistance mechanisms in mites exposed to acequinocyl (which is metabolized to this compound) have provided insights at the molecular level. For instance, studies on resistant strains of Tetranychus urticae have identified target-site mutations in the cytochrome b gene, which is a component of Complex III, associated with acequinocyl resistance. mdpi.comnih.gov Additionally, increased activity and expression of detoxification enzymes like glutathione (B108866) S-transferases (GSTs) have been implicated in acequinocyl resistance, suggesting that metabolic pathways can also be affected. mdpi.comnih.gov These findings highlight the potential of omics approaches to uncover complex biological responses to this compound, including both target-site modifications and metabolic detoxification mechanisms.

Proteomic Analysis of Protein Expression Modulation by this compound

Detailed proteomic analysis specifically examining the modulation of protein expression in organisms exposed to this compound was not extensively documented in the gathered information. Proteomic studies are instrumental in identifying changes in protein abundance and post-translational modifications, offering insights into the functional state of a cell or organism. Research on acaricide resistance, including resistance to acequinocyl, has indirectly implicated changes in protein levels or activity, particularly concerning detoxification enzymes which can be studied using proteomic techniques nih.govresearchgate.netresearchgate.netresearchgate.net. For instance, altered activity of GSTs and P450 enzymes has been associated with acequinocyl resistance in some mite populations nih.govresearchgate.netresearchgate.net. However, comprehensive proteomic profiling directly linked to this compound exposure to detail the full spectrum of protein expression changes was not found. Such studies could provide crucial data on how this compound impacts protein synthesis, degradation, and modification, further elucidating its molecular effects.

Metabolomic Signatures Associated with this compound Exposure

Metabolomics involves the comprehensive analysis of small molecule metabolites within a biological system, providing a snapshot of its metabolic state. While this compound is itself a significant metabolite of acequinocyl nih.govgoogle.com, detailed metabolomic signatures characterizing the broader metabolic changes in an organism specifically upon exposure to this compound were not widely reported in the search results. Analytical methods have been developed for the detection and quantification of this compound in various matrices, confirming its presence as a residue or metabolite researchgate.netcaa.go.jpresearchgate.net. These methods are essential for monitoring and understanding the fate of acequinocyl and its active metabolite. However, a comprehensive analysis of the wider metabolome to identify specific metabolic pathways or biomarkers affected by this compound exposure was not detailed. Metabolomic studies could potentially identify unique metabolic profiles associated with this compound action, offering insights into the biochemical pathways perturbed by its inhibition of Complex III and potentially revealing markers of exposure or effect.

Metabolism and Biotransformation Pathways of Acequinocyl Hydroxy

In Vitro Metabolic Studies of ACEQUINOCYL-HYDROXY (e.g., microbial, plant, insect enzyme systems)

In vitro studies provide insights into the specific enzymatic reactions and pathways involved in the biotransformation of this compound in isolated systems.

Identification and Characterization of Primary and Secondary Metabolites

This compound (R1) is the major metabolite formed from acequinocyl (B1664961) through the cleavage of the acetyl group nih.govgoogle.com. Further metabolism of this compound involves the modification of its structure, particularly the dodecyl chain and the naphthoquinone ring. Identified secondary metabolites derived from this compound include products from the oxidation of the dodecyl chain, such as butanoic acid (AKM 14) and hexanoic acid (AKM 15) nih.gov. Another metabolite, AKM 18, identified as 2-(1,2-dioxotetradecyl)-benzoic acid or 2-hydroxy-3-(2-oxododecyl)naphthalene-1,4-dione, is an apparent final product of epoxidation of R1 and can also be formed after the opening of the naphthalenedione ring nih.govnih.govnih.gov. Phthalic acid is also reported as a degradation product resulting from the hydrolysis of the dodecyl aliphatic chain and opening of the naphthalenedione ring nih.govnih.gov.

A summary of identified metabolites is presented in the table below:

Metabolite NameAlias(es)Formation Pathway
This compoundR1Deacetylation of acequinocyl
Butanoic acidAKM 14Oxidation of the dodecyl chain of this compound
Hexanoic acidAKM 15Oxidation of the dodecyl chain of this compound
2-(1,2-dioxotetradecyl)-benzoic acidAKM 18Epoxidation of R1, opening of naphthalenedione ring
Phthalic acid-Degradation of dodecyl chain and naphthoquinone ring

Role of Specific Enzymes (e.g., Esterases, Cytochrome P450s) in Biotransformation

The initial step in the metabolism of acequinocyl to this compound is the hydrolysis of the acetic acid ester nih.govnih.gov. This reaction is typically catalyzed by esterase enzymes. While direct studies specifically detailing the role of esterases in the biotransformation of this compound itself are less explicitly detailed in the provided snippets, esterases are crucial for its formation from the parent compound.

Cytochrome P450 enzymes are known to be involved in the metabolism of many xenobiotics, often through oxidation reactions dvm360.com. Some research suggests the potential involvement of P450s in acequinocyl metabolism and resistance in organisms like Tetranychus urticae researchgate.netnih.govresearchgate.net. However, the specific role of P450 enzymes directly in the biotransformation of this compound into its secondary metabolites (like AKM 14, AKM 15, or AKM 18) is not explicitly detailed in the provided search results. One study on Tetranychus urticae suggested that esterase enzymes might play a role in acequinocyl resistance, while GST and P450 enzymes did not appear to have significant involvement in that specific context researchgate.net. Conversely, other research on the same mite species indicated that increased metabolism, potentially involving P450s, contributes to resistance researchgate.netnih.gov.

In Vivo Metabolic Fate of this compound in Model Organisms (e.g., plants, arthropods, environmental microbes)

The in vivo fate of this compound involves its uptake, distribution, and further metabolism within living organisms and environmental compartments.

Uptake, Translocation, and Distribution in Plant Systems

In plants such as apples, eggplant, and oranges, the metabolism of acequinocyl, leading to the formation of this compound, follows a similar pathway . This compound is formed through the loss of the acetyloxy moiety of the parent compound nih.govnih.gov. Further degradation of this compound in plants can lead to the opening of the naphthalenedione ring, forming AKM-18, and subsequent hydrolysis of the dodecyl chain, resulting in phthalic acid nih.govnih.gov. While the provided information confirms the presence and further metabolism of this compound in plants, detailed data on its specific uptake rates, translocation patterns, and tissue distribution within various plant systems are not extensively described in the provided snippets. However, the metabolism in crops like strawberries and sweet peppers/bell peppers has been investigated, showing a similar pathway involving the formation of acequinocyl-OH nih.govnih.gov. Residues of acequinocyl-OH have been observed in processed commodities like citrus fruits nih.govnih.gov.

Conjugation and Elimination Pathways in Non-Human Biological Systems

In animals, such as rats, this compound has been identified as a major metabolite nih.gov. Studies in lactating goats also showed the formation of this compound (R1) as a metabolite . Further metabolism in goats included partial cleavage of the dodecyl chain to form 2-hydroxy-3-hexanoic acid-1,4-naphthalenedione (AKM-15) .

Elimination of acequinocyl and its metabolites, including this compound, primarily occurs via feces nih.gov. In rats, parent acequinocyl was not detectable in urine and was a minor component of fecal residues, while this compound was a major fecal metabolite nih.gov. Subsequent oxidation products like butanoic and hexanoic acids were found as urinary metabolites nih.gov. Biliary excretion also contributes to the elimination of acequinocyl metabolites, with a glucuronide conjugate of this compound being identified as a major biliary metabolite in rats nih.gov. This suggests that conjugation with glucuronic acid is a significant elimination pathway for this compound in some biological systems.

In arthropods like the two-spotted spider mite (Tetranychus urticae), this compound is the active metabolite responsible for inhibiting mitochondrial respiration nih.gov. Mechanisms of resistance in mites can involve increased metabolism, potentially affecting the levels or further transformation of this compound researchgate.netnih.govresearchgate.net.

ACEQUINOCYL does not adversely affect soil microbial processes like nitrogen transformation at exaggerated concentrations, suggesting that microbial degradation pathways for acequinocyl and its metabolites, including this compound, may exist in the environment . The degradation pathway in aquatic systems is reported to be similar to that in soil .

Comparative Metabolism of ACEQUINOCYL and this compound

The metabolism of acequinocyl is initiated by the hydrolysis of the acetate (B1210297) ester group, yielding the primary and often considered the active metabolite, this compound nih.govgoogle.comnih.govnih.govnih.gov. This deacetylation is a crucial step in the biotransformation of the parent compound. While acequinocyl itself is the applied acaricide, this compound is the molecule that primarily exerts the inhibitory effect on mitochondrial electron transport nih.gov.

Following the formation of this compound, further metabolic transformations occur, involving the modification of the dodecyl side chain through oxidation and the potential opening of the naphthoquinone ring structure nih.govnih.govnih.gov. These subsequent steps lead to the formation of secondary metabolites such as AKM 14, AKM 15, AKM 18, and phthalic acid nih.govnih.govnih.gov.

Therefore, the metabolic pathway of acequinocyl essentially proceeds through this compound as a key intermediate. The comparative metabolism highlights that acequinocyl is a pro-acaricide that is converted to the biologically active form, this compound, which then undergoes further detoxification and elimination through various enzymatic reactions and conjugation pathways in different organisms and environments.

Environmental Fate and Ecological Dynamics of Acequinocyl Hydroxy

Degradation Kinetics and Pathways in Environmental Matrices

The degradation of acequinocyl (B1664961), leading to the formation of acequinocyl-hydroxy, and the subsequent degradation of this compound itself, occur through various pathways in the environment.

Hydrolysis and Photolysis in Aquatic Environments

Acequinocyl undergoes rapid hydrolysis in water, particularly under neutral and alkaline pH conditions epa.gov. The hydrolysis half-life of acequinocyl is highly dependent on pH, decreasing significantly as pH increases. At 25°C, the half-life is 86 days at pH 4, 52 hours at pH 7, and 76 minutes at pH 9 nih.gov. Hydrolysis is a primary pathway for the formation of this compound from acequinocyl in aquatic environments nih.govepa.gov.

Photolysis also contributes to the degradation of acequinocyl in water. The aqueous photolysis half-life of acequinocyl was measured to be 6 days at pH 5 nih.gov. Photolysis is expected to significantly enhance the degradation of acequinocyl near the water surface . Photodegradation in aquatic environments can occur through both direct and indirect photolysis jst.go.jplsu.edu. Direct photolysis involves the absorption of light energy by the chemical itself, while indirect photolysis involves reactions with photogenerated reactive species like hydroxyl radicals or singlet oxygen, often in the presence of dissolved organic matter jst.go.jplsu.edu. Hydroxylated compounds, like this compound, can be more sensitive to photodegradation via photooxidation, especially in alkaline media core.ac.uk.

Here is a table summarizing the hydrolysis half-lives of acequinocyl:

pHTemperature (°C)Half-lifeCitation
1.23719 days nih.gov
42586 days nih.gov
72552 hours nih.gov
92576 minutes nih.gov

Microbial Degradation in Soil and Sediment Systems

Acequinocyl undergoes aerobic soil metabolism, with observed half-lives of degradation in sandy loam and silt soils being less than 2 days epa.govepa.gov. Deacetylated acequinocyl, which is this compound, is reported as a major metabolite in soil epa.govepa.gov. While specific detailed kinetics for the microbial degradation of this compound in soil and sediment systems are not extensively detailed in the provided snippets, the rapid degradation of the parent compound and the identification of this compound as a major metabolite suggest that microbial processes play a role in its transformation in these matrices epa.gov. Soil microbial processes, such as nitrogen transformation, are not adversely affected by acequinocyl at exaggerated soil concentrations .

Volatilization and Atmospheric Transport Considerations

Based on its low vapor pressure (1.69 × 10⁻⁶ Pa at 25°C) and low water solubility (6.7 × 10⁻⁶ g/L at 25°C), acequinocyl is not expected to volatilize significantly from soil or water surfaces apvma.gov.au. The calculated Henry's law constant (3.9 × 10⁻⁵ Pa-m³/mol at 20°C) also indicates limited volatilization from water apvma.gov.au. Based on the predicted rapid rate of photochemical oxidative degradation in the air (DT50 1.2 hours), acequinocyl is not expected to be found in significant concentrations in the air or be subject to long-range transport . While the volatilization of this compound specifically is not directly addressed, its formation from acequinocyl and its properties would influence its potential for atmospheric transport. Generally, transformation products can have different volatilities compared to their parent compounds.

Characterization of Environmental Transformation Products and Their Persistence

Acequinocyl has several known environmental transformation products, including this compound (R1), AKM-18, AKM-15, AKM-14, CBAA, AKM-13, and Phthalic acid nih.gov. This compound (R1) is a major metabolite formed by the cleavage of the acetyl group of acequinocyl nih.gov. AKM-18, [2-(1,2-dioxotetradecyl)-benzoic acid], is another significant transformation product nih.gov. Other metabolites like AKM-14 (butanoic acid) and AKM-15 (hexanoic acid) result from the oxidation of the dodecyl chain nih.gov. Phthalic acid has also been identified as a major photoproduct .

The major transformation products formed in soil and water are generally non-persistent to slightly persistent in soil and slightly persistent in water publications.gc.capublications.gc.ca. Acequinocyl itself is described as non-persistent to slightly persistent in both soil and water publications.gc.capublications.gc.ca. The persistence of transformation products is a critical aspect of environmental risk assessment, as some transformation products can be more persistent, mobile, or even more toxic than the parent compound acs.org.

Here is a table of some known transformation products of Acequinocyl:

Transformation Product NameAlso Known AsFormation Pathway
2-hydroxy-3-dodecyl-1,4-naphthalenedioneAcequinocyl-OH, R1Hydrolysis of acequinocyl
[2-(1,2-dioxotetradecyl)-benzoic acid]AKM-18Apparent final product of epoxidation of R1
Butanoic acidAKM-14Oxidation of the dodecyl chain of R1
Hexanoic acidAKM-15Oxidation of the dodecyl chain of R1
Phthalic acid-Major photoproduct
CBAA-Observed in aquatic systems
AKM-13-Known environmental transformation product

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Food Webs (academic focus)

Bioaccumulation refers to the uptake of a substance by an organism from all routes of exposure (environment and diet), while bioconcentration is the uptake solely from the environment (water for aquatic organisms) mdpi.com. The bioconcentration factor (BCF) is a key metric for assessing the potential for a chemical to accumulate in aquatic organisms mdpi.com.

Acequinocyl is lipophilic and may have a potential for bioaccumulation apvma.gov.au. However, based on available data, acequinocyl is not considered to bioaccumulate, with a reported Bioconcentration Factor (BCF) of 366 . A substance is generally considered bioaccumulative if its BCF is higher than 2000, and very bioaccumulative if the BCF is greater than 5000 mdpi.comeuropa.eu.

While acequinocyl itself has a moderate BCF, the bioaccumulation and bioconcentration potential of its transformation product, this compound, are also important to consider. The lipophilicity and structure of this compound would influence its potential for uptake and accumulation in organisms. Studies have highlighted the importance of evaluating the bioaccumulation potential of transformation products, as they can sometimes have different accumulation characteristics than the parent compounds oup.com.

Research on terrestrial bioaccumulation is less extensive than for aquatic systems, but studies indicate that dietary bioaccumulation can be significant in terrestrial food webs researchgate.net. The potential for this compound to bioaccumulate in terrestrial organisms through dietary exposure would depend on its presence and persistence in terrestrial environments and its uptake and metabolism by terrestrial organisms.

Leaching Potential and Mobility in Soil Profiles

Acequinocyl is expected to exhibit low mobility in soil and has a low potential to leach to groundwater epa.govepa.govsmolecule.com. This is supported by results from field dissipation and soil sorption studies . Acequinocyl and its major metabolites, including R1 (this compound) and AKM-18, are not expected to readily leach from soil into groundwater . They are not expected to leach through the soil profile beyond 30 cm publications.gc.capublications.gc.ca.

The mobility of a pesticide in soil is influenced by factors such as its hydrophobicity, soil organic matter content, soil texture, and pH mdpi.com. Hydrophobic pesticides tend to adsorb more strongly to soil particles, which limits their movement through the soil profile mdpi.com. Acequinocyl is practically insoluble in water, which contributes to its low mobility in soil apvma.gov.au.

Here is a table summarizing the mobility and leaching potential of Acequinocyl and this compound:

CompoundMobility in SoilLeaching Potential to GroundwaterGUS Leaching Potential IndexCitation
AcequinocylLowLow- epa.govepa.gov
This compoundNon-mobileLow0.61 herts.ac.uk

Analytical Methodologies for Acequinocyl Hydroxy Research

Advanced Chromatographic Techniques for Trace Analysis of ACEQUINOCYL-HYDROXY

Chromatographic methods, particularly when coupled with mass spectrometry, form the cornerstone of analytical strategies for this compound. These techniques offer the high selectivity and sensitivity required for trace residue analysis in environmental and biological samples.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Development and Optimization

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful and widely adopted technique for the quantification of this compound. researchgate.net Its high throughput and sensitivity make it ideal for analyzing complex matrices such as food, plant tissues, and animal products. researchgate.netnih.gov The development of these methods involves careful optimization of chromatographic separation and mass spectrometric detection parameters to ensure accuracy and reliability.

Sensitive methods have been developed for the simultaneous quantification of acequinocyl (B1664961) and this compound in a variety of foodstuffs, including beef, chicken muscle and liver, fish, peaches, cucumbers, Chinese cabbage, and broad beans. researchgate.net These methods often utilize UHPLC for separation, followed by detection with a tandem mass spectrometer. researchgate.net The stability of this compound has been noted in the presence of formic acid at low temperatures (-18 °C) in the dark, a factor considered during sample preparation and storage. researchgate.net

Method validation is a critical step, with studies demonstrating excellent linearity, with correlation coefficients (r²) often exceeding 0.99. researchgate.netresearchgate.net For instance, one method reported linear calibration curves for this compound with a correlation coefficient of 0.9998 over a range of 2 to 100 µg L⁻¹. researchgate.net The limits of quantification (LOQ) achieved are typically low, often in the range of 0.01 mg/kg for various high-water and high-acid content commodities like fruits and vegetables. nih.govnih.gov In some foodstuffs, the method quantification limit for this compound has been reported as low as 4.3 μg kg⁻¹. researchgate.netresearchgate.net Precision is demonstrated through low relative standard deviations (RSDs) for intra- and inter-day repeatability, often below 6%. researchgate.netresearchgate.net

The choice of ionization source is also a key parameter. While electrospray ionization (ESI) is common researchgate.net, atmospheric pressure chemical ionization (APCI) has also been successfully used, particularly in negative ion mode for analyzing pesticides in complex matrices like hemp. chromatographyonline.com

Table 1: UHPLC-MS/MS Method Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

Parameter Detail Matrix Reference
Instrumentation UHPLC-MS/MS Foodstuffs (beef, chicken, fish, peach, cucumber, etc.) researchgate.net
UPLC-PDA with LC-MS/MS confirmation Perilla Leaf researchgate.net
HPLC-MS/MS High-acid, high-water content commodities nih.govnih.gov
Column ZORBAX SB-C18 (250mm × 4.6mm, 10 μm) Fruits and Vegetables google.com
Hypersil GOLD aQ (100 x 2.1 mm, 1.9 µm) General Pesticide Screening lcms.cz
Mobile Phase Acetonitrile (B52724) and 0.1% phosphoric acid (90:10, v/v) Fruits and Vegetables google.com
Acetonitrile and 0.1% v/v formic acid (gradient) Foodstuffs researchgate.net
Ionization Mode Positive-ion electrospray ionization (ESI+) Perilla Leaf researchgate.net
Atmospheric Pressure Chemical Ionization (APCI), negative mode Hemp chromatographyonline.com
Detection Tandem Mass Spectrometry (MS/MS) Multiple researchgate.netnih.govfederalregister.gov
Diode Array Detector (DAD) with MS confirmation Fruits and Vegetables researchgate.netgoogle.com
LOQ 4.3 µg/kg Foodstuffs researchgate.netresearchgate.net
0.01 mg/kg High-acid, high-water content commodities nih.govnih.gov
0.165 mg/kg Perilla Leaf researchgate.net
Linearity (r²) 0.9998 Foodstuffs researchgate.net
≥0.992 Perilla Leaf researchgate.net

Gas Chromatography (GC) for Volatile Metabolites and Degradation Products

While liquid chromatography is the predominant technique for analyzing this compound due to the compound's low volatility, Gas Chromatography (GC) can be employed for the analysis of more volatile metabolites or degradation products. nih.gov GC, often coupled with selective detectors like an electron-capture detector (ECD) or a mass spectrometer (MS/MS), provides high-resolution separation for complex mixtures. nih.govregulations.govregulations.gov

The applicability of GC would depend on the specific degradation pathway being investigated. For instance, if metabolic processes or environmental degradation lead to the formation of smaller, more volatile molecules derived from this compound, GC would be a suitable analytical tool. chromatographyonline.com The use of GC-MS/MS, in particular, offers high selectivity and sensitivity, enabling the identification and quantification of trace-level volatile compounds in complex samples like vegetable extracts. nih.gov However, specific, detailed applications of GC for the direct analysis of this compound are less common in the literature compared to LC-based methods.

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment

Spectroscopic and spectrometric techniques are indispensable for the definitive identification of this compound and its metabolites, as well as for assessing the purity of analytical standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. For this compound, NMR is used to confirm the chemical structure and assess the purity of reference standards. Commercial standards of this compound are available with purity assays determined by quantitative NMR (qNMR), which provides a direct and accurate measure of concentration against a certified reference material. fujifilm.com While detailed NMR spectral data for this compound is not extensively published in public literature, its use in quality control for analytical standards is established. fujifilm.comhpc-standards.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying unknown metabolites of Acequinocyl. By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions for parent ions and their fragments, which is crucial for elucidating the structures of novel compounds. acs.org

In metabolism studies, HRMS is used to identify transformation products in various matrices. For example, the metabolic pathway of the parent compound, acequinocyl, has been investigated in livestock, leading to the identification of metabolites like AKM-18 (2-(1,2-dioxotetradecyl)-benzoic acid) and phthalic acid, which result from the opening and degradation of the quinone ring after the initial hydrolysis to this compound. apvma.gov.au The de-acetylated metabolite, this compound (often designated as R1), is a major initial product. nih.gov Subsequent oxidation of the dodecyl chain can lead to other metabolites like butanoic and hexanoic acid derivatives. nih.gov Suspect screening approaches using HRMS have been developed to identify pesticide transformation products in environmental samples like surface water, which is a relevant strategy for detecting this compound and its further degradates. acs.org

Sample Preparation and Extraction Protocols for Diverse Matrices (e.g., plant tissues, soil, water, non-human biological samples)

Effective sample preparation is paramount for accurate and reliable analysis, as it involves extracting the target analyte from the matrix and removing interfering substances. A variety of protocols have been developed for this compound in different sample types. researchgate.netcaa.go.jpepa.govepa.gov

For plant tissues such as fruits, vegetables, and leaves, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently used. researchgate.netnih.gov Other common methods involve extraction with acetonitrile, often acidified with formic or acetic acid. researchgate.netresearchgate.netapvma.gov.au Cleanup steps are crucial to remove matrix components and may involve solid-phase extraction (SPE) with cartridges like Florisil. researchgate.netresearchgate.net For example, a method for various foodstuffs uses extraction with acetonitrile containing 0.5% (v/v) formic acid, followed by a cleanup on a Florisil column. researchgate.net Another approach for fruits and vegetables uses a mixture of hexane (B92381) and ethyl acetate (B1210297) for extraction, which in some cases requires no further cleanup. researchgate.net

In soil samples, a method has been described that involves extracting acequinocyl and its metabolites, including this compound, with a solvent mixture of acetone (B3395972), acetonitrile, and 0.4% aqueous formic acid. epa.gov The extract is then subjected to cleanup using a silica (B1680970) gel column before analysis. epa.gov

For water samples (drinking, ground, and surface), a common protocol is liquid-liquid extraction (LLE). epa.gov This typically involves extracting a large volume of water with a non-polar solvent like hexane. epa.gov In some cases, acetonitrile is added to assist the partitioning process. epa.gov The extract is then concentrated before being reconstituted in a suitable solvent for LC-MS/MS analysis. epa.gov

In non-human biological samples , detailed protocols exist for matrices like muscle, liver, fat, milk, and honey. caa.go.jp A representative method involves homogenization and extraction with acetone and hydrochloric acid. This is followed by a series of partitioning steps, first into n-hexane and then from hexane into acetonitrile to remove fats. The final cleanup is performed using a combination of silica gel and styrene-divinylbenzene copolymer cartridges. caa.go.jp

Table 2: Recovery Rates of this compound in Various Matrices This table is interactive. You can sort and filter the data.

Matrix Spiking Level Recovery (%) Analytical Method Reference
Foodstuffs (general) 5, 10, and 50 µg/kg 77–103 UHPLC-MS/MS researchgate.netresearchgate.net
Perilla Leaf Two fortification concentrations 94.95–113.26 UPLC-PDA / LC-MS/MS researchgate.net
Fruits and Vegetables 0.01-4 mg/kg > 77 HPLC-DAD researchgate.net
Butterburs Not specified 83.7-95.5 Not specified researchgate.net
Apple Not specified 88.5-102.3 HPLC google.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques

The initial step in analyzing this compound from a sample matrix is extraction. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed, often in combination, to isolate the analyte of interest from interfering substances.

Solid-Phase Extraction (SPE) is a technique that separates components of a mixture based on their physical and chemical properties. In the analysis of acequinocyl and its hydroxy metabolite, SPE is frequently used for cleanup after an initial solvent extraction. For instance, a method for determining these residues in food involved extracting the compounds with acetonitrile containing 0.5% (v/v) formic acid, followed by a cleanup step using Florisil® columns. researchgate.net Another approach for analyzing animal and fishery products utilizes a silica gel cartridge and a styrene-divinylbenzene copolymer cartridge for cleanup after an initial extraction with hydrochloric acid and acetone. caa.go.jp The use of C18 SPE cartridges has also been reported for the cleanup of fruit samples. In the analysis of perilla leaf, samples were extracted with acetonitrile and then purified using an SPE procedure before analysis. researchgate.net Research on butterburs also employed an NH2 silica SPE for cleanup. korseaj.org

Liquid-Liquid Extraction (LLE) is another fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For the analysis of acequinocyl and this compound in animal and fishery products, a multi-step LLE process is used. After an initial extraction with acetone and hydrochloric acid, the extract is partitioned between n-hexane and acetonitrile saturated with n-hexane to defat the sample. caa.go.jp A method for analyzing these compounds in fruits and vegetables utilized a 1:1 (v/v) solution of hexane and ethyl acetate for extraction, which was found to be effective without the need for a subsequent cleanup step. researchgate.net

The choice of extraction technique and the specific solvents and sorbents used are critical for achieving high recovery rates and minimizing matrix interference, which is essential for accurate quantification.

Matrix Effects and Method Validation in Complex Samples

The presence of co-extracted compounds from the sample matrix can significantly impact the analytical results, a phenomenon known as the matrix effect . These effects can either enhance or suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. azolifesciences.comgoogle.com Cannabis, for example, is a particularly challenging matrix due to the high concentration of cannabinoids, terpenes, and other compounds that can cause variable ion suppression. google.com

To counteract these effects, several strategies are employed:

Method Optimization: Both chromatographic and mass spectrometric methods are optimized to minimize matrix interference. azolifesciences.com This can include adjusting the mobile phase composition, gradient elution profile, and mass spectrometer source parameters.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects as the standards and the samples are affected in a similar way. google.com

Internal Standards: The use of isotopically labeled internal standards is a powerful tool to correct for both matrix effects and variations during sample preparation and injection. sciex.com These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer.

Method validation is a critical process to ensure the reliability of an analytical method. This typically involves assessing several parameters, including linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

ParameterAcequinocylThis compoundMatrixReference
Recovery 81–100%77–103%Various foods researchgate.net
Recovery 78.6%−84.7%83.7%−95.5%Butterburs korseaj.org
Recovery > 77%> 77%Fruits and Vegetables researchgate.net
LOQ 4.6 µg/kg4.3 µg/kgVarious foods researchgate.net
LOQ 0.01 mg/kg0.01 mg/kgFruits and Vegetables researchgate.net
LOQ 0.165 mg/kg0.165 mg/kgPerilla Leaf researchgate.net

This table presents a summary of method validation data from various studies.

Development of Isotope-Dilution Mass Spectrometry (IDMS) for Quantitation

Isotope-Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and offers a high level of accuracy for quantification. This technique involves the addition of a known amount of an isotopically labeled analog of the analyte to the sample. nih.gov This labeled compound serves as an internal standard. Because the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and ionization, thus effectively compensating for any sample loss or matrix effects. sciex.comnih.gov

The quantification is based on measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. This ratio is then used to calculate the exact amount of the analyte in the original sample. nih.gov

While the specific application of IDMS for the routine analysis of this compound is not extensively detailed in the provided search results, the principles of this technique are highly relevant for developing reference methods and for the accurate quantification of this compound in complex matrices, especially in cases where significant matrix effects are observed. The use of deuterated internal standards, a form of isotope dilution, is recommended for pesticide analysis in complex matrices like cannabis to correct for matrix effects and injection variances. sciex.com

Resistance and Adaptation Mechanisms to Acequinocyl Hydroxy

Genetic Basis of Resistance Development to ACEQUINOCYL-HYDROXY in Target Pests

The primary mechanism of resistance to this compound at the genetic level involves modifications at the target site of the acaricide.

Identification and Characterization of Target-Site Mutations (e.g., cytochrome b gene mutations)

Mutations in the mitochondrial cytochrome b (cytb) gene, which encodes a key protein in complex III, are a major driver of resistance to this compound. These mutations alter the binding site of the acaricide, reducing its efficacy. Several specific amino acid substitutions in the cytochrome b protein have been identified in resistant strains of the two-spotted spider mite, Tetranychus urticae.

For instance, research has identified point mutations such as I256V and N321S in an acequinocyl-resistant strain of T. urticae. nih.govnih.gov The presence of these mutations was strongly correlated with high levels of resistance. nih.gov Another study uncovered the G126S substitution in the cytochrome b gene of an acequinocyl-resistant T. urticae population. researchgate.net Combinations of mutations, such as G126S with A133T, have also been associated with acequinocyl (B1664961) resistance in T. urticae and the citrus red mite, Panonychus citri. nih.govnih.gov Furthermore, a novel mutation, L258F, has been discovered in European field populations of T. urticae and validated to contribute to acequinocyl resistance. researchgate.netresearchgate.net The inheritance of this resistance is often maternal, providing strong evidence for the involvement of mitochondrial DNA mutations. researchgate.netnih.gov

**Table 1: Identified Cytochrome b Gene Mutations Conferring Resistance to this compound in *Tetranychus urticae***

Mutation Associated Resistance Level Reference
I256V + N321S High nih.govnih.gov
G126S Low to Moderate researchgate.net
G126S + A133T High nih.govnih.gov
L258F Mild to High (often in combination with metabolic resistance) researchgate.netresearchgate.net
G132A No resistance to acequinocyl, but high to bifenazate (B1666992) nih.gov

Role of Metabolic Resistance Mechanisms (e.g., enhanced detoxification enzyme expression like Glutathione (B108866) S-Transferases)

In addition to target-site mutations, enhanced metabolic detoxification plays a crucial role in resistance to this compound. This involves the overexpression of enzymes that break down or sequester the acaricide before it can reach its target site.

While the involvement of some detoxification enzymes like P450 monooxygenases has been suggested, studies have specifically pointed to the role of Glutathione S-Transferases (GSTs) in acequinocyl resistance. nih.govirac-online.org Research has shown that increased GST activity and the overexpression of delta-class GSTs may be linked to acequinocyl resistance in Tetranychus urticae. nih.gov One study found that while P450 enzymes and esterases were also involved, the increased metabolism by GSTs was a notable factor in an acequinocyl-resistant strain. nih.gov Synergist studies using piperonyl butoxide (PBO), an inhibitor of P450s, have also indicated the involvement of these enzymes in detoxification, which can contribute to cross-resistance against other acaricides like bifenazate. researchgate.net

Molecular Epidemiology of this compound Resistance in Field Populations

Monitoring the frequency and spread of resistance-conferring mutations in field populations is essential for effective resistance management strategies. The molecular epidemiology of this compound resistance involves tracking the prevalence of specific cytb gene mutations in different geographical locations. For example, the G126S and A133T point mutations have been detected in field-collected populations of T. urticae. nih.gov The discovery of the novel L258F mutation in European field populations highlights the ongoing evolution of resistance mechanisms. researchgate.netresearchgate.net The distribution and frequency of these mutations can vary significantly between different regions and even between different host plants, influenced by local selection pressures from acaricide applications.

Cross-Resistance Patterns of this compound with Other Acaricides

The development of resistance to this compound can sometimes confer resistance to other acaricides, a phenomenon known as cross-resistance. This is particularly common with acaricides that have a similar mode of action.

Acequinocyl and bifenazate are both inhibitors of the Qo site of complex III, and cross-resistance between them is well-documented. researchgate.netresearchgate.net Strains of T. urticae with specific cytb mutations, such as the combination of G126S and S141F, exhibit high levels of cross-resistance to both acequinocyl and bifenazate. core.ac.uk Similarly, the G126S + A133T mutations have been shown to confer resistance to both acaricides. nih.gov However, the relationship is not always straightforward; a strain with the G132A mutation was highly resistant to bifenazate but not to acequinocyl. nih.gov

Cross-resistance is not limited to compounds with the same mode of action. An acequinocyl-resistant strain of T. urticae showed significant cross-resistance to pyridaben, which inhibits complex I of the mitochondrial electron transport chain. nih.gov This particular strain also exhibited cross-resistance to etoxazole (B1671765) and spiromesifen. nih.gov Conversely, a pyridaben-resistant strain showed low cross-resistance to acequinocyl. nih.gov Another study reported that an acequinocyl-resistant strain displayed cross-resistance to amitraz, milbemectin, and spirodiclofen (B1663620) in the egg stage. researchgate.net Interestingly, negatively correlated cross-resistance has also been observed, where resistance to acequinocyl is associated with increased susceptibility to another acaricide, such as emamectin (B195283) benzoate. researchgate.net

**Table 2: Observed Cross-Resistance Patterns in Acequinocyl-Resistant *Tetranychus urticae***

Acaricide Cross-Resistance Level Reference
Bifenazate High researchgate.netnih.govresearchgate.net
Pyridaben High nih.gov
Etoxazole High nih.gov
Spiromesifen High nih.gov
Amitraz (eggs) Moderate researchgate.net
Milbemectin (eggs) Moderate researchgate.net
Spirodiclofen (eggs) Moderate researchgate.net
Emamectin Benzoate Negatively Correlated researchgate.net

Evolutionary Dynamics of Resistance to this compound

The development of resistance to this compound is an evolutionary process driven by the strong selection pressure exerted by its application. cabidigitallibrary.org Pests with a short life cycle and high reproductive rate, like the two-spotted spider mite, are particularly prone to rapid resistance development. irac-online.org The evolutionary trajectory of resistance is influenced by several factors, including the frequency and intensity of acaricide use, the initial frequency of resistance alleles in the population, and the fitness costs associated with resistance mutations. nih.govroyalsocietypublishing.org

The dynamics of resistance can be complex. In some cases, resistance is conferred by a single major gene (monogenic), as suggested by crossing experiments with acequinocyl-resistant strains. nih.gov In other instances, resistance is polygenic, involving multiple genes and mechanisms, such as a combination of target-site mutations and enhanced metabolic detoxification. researchgate.net The presence of fitness costs, where resistant individuals are less competitive in the absence of the acaricide, can influence the stability of resistance in a population. nih.gov For example, fitness penalties have been observed in mites with the G132A mutation, suggesting that resistant populations might decline if the selection pressure from the specific acaricide is removed. nih.gov The continuous evolution of resistance necessitates ongoing research and the development of rational resistance management strategies to preserve the efficacy of valuable acaricides like acequinocyl. nih.govresearchgate.net

Interaction of Acequinocyl Hydroxy with Biological and Abiotic Components

Interactions with Non-Target Organisms at a Molecular and Biochemical Level

The interaction of ACEQUINOCYL-HYDROXY with non-target organisms is a critical aspect of understanding its environmental impact. As a metabolite of acequinocyl (B1664961), which functions as a mitochondrial electron transport inhibitor, this compound is expected to exert similar biochemical effects on organisms that share this metabolic pathway. biosynth.comnih.govapvma.gov.au

Effects on Soil Microbial Communities and Enzyme Activity

Soil microbial communities play a vital role in nutrient cycling and the degradation of organic matter and xenobiotics. nih.govresearchgate.net Soil enzymes, produced by microorganisms and plants, are key catalysts in these processes and are sensitive indicators of soil health and contamination. nih.govagriculturejournals.cz While extensive specific data on the direct effects of this compound on soil microbial communities and enzyme activity is limited in the provided search results, general principles regarding pesticide impact on soil microorganisms and enzymes can be considered.

Pesticides can influence soil microbial populations and enzyme activities, with the extent of the effect depending on the pesticide's concentration, persistence, and the specific microbial community composition. researchgate.netmdpi.com Some studies indicate that certain pesticides can be degraded by soil microorganisms through enzymatic processes like hydrolysis and oxidation-reduction reactions. nih.govresearchgate.net For acequinocyl, which is the parent compound of this compound, studies have shown it does not adversely affect soil microbial processes such as nitrogen transformation at exaggerated soil concentrations. apvma.gov.au However, this finding pertains to the parent compound, and the specific effects of the this compound metabolite on a wider range of soil microbial communities and enzyme activities would require dedicated research.

Enzyme activity in soil is influenced by various factors including organic matter content, pH, and temperature. agriculturejournals.czmdpi.com Changes in microbial biodiversity due to the presence of chemicals can also lead to altered enzyme activity. mdpi.com Given that this compound is a degradation product, its impact on soil microbial communities and enzyme activity would be a crucial area for further investigation to fully understand its environmental fate and potential ecological consequences.

Biochemical Interactions with Beneficial Arthropods or Insects

This compound is the de-acetylated metabolite of acequinocyl, an acaricide that inhibits mitochondrial complex III electron transport in target mites. biosynth.comnih.govapvma.gov.au This mode of action targets a fundamental biochemical process shared by many organisms, including beneficial arthropods and insects.

Research on acequinocyl indicates it is moderately toxic to honeybees and earthworms. apvma.gov.auherts.ac.ukbee.or.kr The de-acetylated metabolite, this compound, is the form that strongly inhibits mitochondrial respiration. nih.gov Therefore, beneficial arthropods and insects exposed to this compound could experience disruption of their cellular respiration, leading to toxic effects.

Studies on acaricide resistance in arthropods highlight that resistance mechanisms can involve changes in detoxification enzymes or alterations in the target site sensitivity, such as mutations in cytochrome b, which is part of mitochondrial complex III. researchgate.netmdpi.com This underscores the biochemical interaction of compounds like this compound with the arthropod respiratory system. While acequinocyl is noted for its selectivity in some integrated pest management programs, allowing beneficial insects and mites to survive better, the specific biochemical interactions and toxicity levels of this compound on a wide range of beneficial arthropod species would need to be thoroughly evaluated. biosynth.comregulations.gov

Adsorption and Desorption Characteristics of this compound in Soil and Sediment

The adsorption and desorption characteristics of a chemical compound in soil and sediment are critical factors influencing its mobility, bioavailability, and potential for leaching into groundwater or runoff into surface water. researchgate.netresearchgate.net Adsorption is the process by which a substance adheres to soil or sediment particles, while desorption is the release of the substance from these particles into the surrounding water or soil solution.

For acequinocyl, the parent compound, it is not very soluble in water and is considered not mobile in soil, with a low potential to leach to groundwater. apvma.gov.auherts.ac.uk Its soil adsorption is correlated with soil organic carbon content. apvma.gov.au

This compound (metabolite R1) is also considered strongly adsorbed or immobile in soil. apvma.gov.au Available data indicate that metabolite AKM-18, another transformation product, is also strongly sorbed. apvma.gov.au

Based on QSAR estimates, the soil adsorption coefficient (KOC) for a related compound, 2-dodecyl-3-hydroxy-1,4-naphthoquinone (also known as this compound), was estimated to be 954.8 (log KOC = 2.98). europa.eu This value suggests a low mobility potential in soil and sediment according to standard classification schemes. europa.eu

These characteristics indicate that this compound is likely to bind strongly to soil and sediment particles, which would limit its movement through the soil profile and reduce its potential to contaminate groundwater.

Influence of Environmental Factors on this compound Behavior (e.g., pH, temperature, organic matter content)

Environmental factors such as pH, temperature, and organic matter content significantly influence the behavior of chemicals in soil and water, affecting processes like hydrolysis, microbial degradation, and adsorption. agriculturejournals.czmdpi.comresearchgate.net

For acequinocyl, hydrolysis is a significant degradation pathway, and its half-life in water is highly dependent on pH and temperature. It is stable at pH 4 but degrades more rapidly at higher pH values (pH 7 and 9) and elevated temperatures. nih.govapvma.gov.auapvma.gov.au Since this compound is a product of acequinocyl hydrolysis, its formation is directly influenced by these factors. nih.gov

The adsorption of acequinocyl in soil is correlated with soil organic carbon content. apvma.gov.au As this compound is also strongly adsorbed to soil, it is reasonable to infer that organic matter content would similarly play a significant role in its adsorption behavior. apvma.gov.auresearchgate.net Higher organic matter content generally leads to increased adsorption of hydrophobic organic compounds. researchgate.net

Temperature can affect the rate of both chemical and microbial degradation processes in soil and water. researchgate.net While specific data on the influence of temperature on this compound degradation rates were not extensively detailed in the provided results, it is a general principle that higher temperatures can accelerate these processes.

The pH of the soil and water can influence the speciation and ionization of a chemical, which in turn affects its adsorption to soil particles and its susceptibility to hydrolysis and microbial degradation. researchgate.netresearchgate.net Although acequinocyl soil sorption is reported as not pH dependent, the behavior of the this compound metabolite might differ. apvma.gov.au

Photochemical Reactivity of this compound with Co-Existing Environmental Contaminants

Photochemical reactions, driven by sunlight, can contribute to the degradation of chemicals in the environment, particularly in aquatic systems and on surfaces exposed to light. nih.govdcu.ie The photochemical reactivity of a compound can also be influenced by the presence of other environmental contaminants that might act as photosensitizers or quenchers.

Acequinocyl is reported to undergo aqueous photolysis with a half-life of 6 days at pH 5. nih.gov It is also stated that except for photo-degradation in water, acequinocyl technical does not show significant chemical incompatibility. apvma.gov.auapvma.gov.au Based on the predicted rapid rate of photochemical oxidative degradation (DT50 1.2 hours for acequinocyl), it is not expected to be found in significant concentrations in the air or undergo long-range transport. apvma.gov.auherts.ac.uk

While the photochemical degradation of the parent compound, acequinocyl, has been studied, specific information regarding the photochemical reactivity of this compound itself, particularly in the presence of other environmental contaminants, was not extensively available in the provided search results. The presence of co-existing contaminants could potentially alter the rate or pathways of this compound photodegradation through various mechanisms, such as competitive light absorption, energy transfer, or reaction with photochemically produced intermediates (e.g., reactive oxygen species). Further research would be needed to assess the potential for such interactions and their impact on the environmental fate of this compound.

Advanced Research Applications and Future Directions for Acequinocyl Hydroxy Studies

Systems Biology Approaches for Understanding Comprehensive Bioactivity of ACEQUINOCYL-HYDROXY

Systems biology approaches offer a holistic perspective on the bioactivity of this compound by examining its interactions within complex biological networks. While specific detailed studies on this compound using comprehensive systems biology frameworks were not extensively found in the search results, the principle involves integrating data from various levels of biological organization—such as genomics, transcriptomics, proteomics, and metabolomics—to understand the complete impact of the compound. Given that this compound targets mitochondrial respiration scienceopen.comnih.govnih.govmdpi.com, systems biology could be used to investigate the downstream effects of this inhibition on cellular metabolism, energy production, and signaling pathways in target organisms (mites) and potentially non-target organisms. This could involve studying changes in gene expression related to oxidative stress, energy metabolism, or detoxification pathways in response to exposure. Such studies could provide a more complete picture of how organisms respond to this compound exposure beyond just the primary target site inhibition.

Application of Computational Chemistry and In Silico Modeling for this compound Research

Computational chemistry and in silico modeling are powerful tools for investigating the properties and interactions of this compound at a molecular level mdpi.comcuny.edu. These methods can provide insights that are difficult or impossible to obtain experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that relate the chemical structure of compounds to their biological activity researchgate.netepa.govnih.gov. For this compound, QSAR modeling can be used to design and predict the activity of novel analogues. By analyzing the structural features of this compound and related compounds with known acaricidal activity, QSAR models can identify key molecular descriptors that influence potency and specificity. These models can then be used to computationally screen libraries of potential new compounds, prioritizing those with predicted high activity and desirable properties before costly and time-consuming synthesis and experimental testing researchgate.netnih.gov. This approach can significantly accelerate the discovery and development of next-generation acaricides based on the this compound scaffold.

Methodological Advancements in this compound Detection and Analysis

Accurate and sensitive detection and analysis methods are essential for studying the behavior and fate of this compound in various matrices, including biological samples and environmental samples. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detection (DAD) or tandem mass spectrometry (MS/MS), are commonly used methods for the determination of acequinocyl (B1664961) and its metabolite, this compound regulations.govresearchgate.netnih.govresearchgate.net.

Recent advancements in analytical chemistry have focused on improving the sensitivity, selectivity, and efficiency of these methods. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers enhanced chromatographic separation and lower detection limits compared to traditional HPLC-MS/MS researchgate.netresearchgate.net. Sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, are also being refined for more efficient extraction and cleanup of this compound from complex matrices nih.gov. The development of sensitive and reliable analytical methods is crucial for monitoring residues, studying metabolism and degradation, and supporting research in other advanced areas.

Data Table: Analytical Method Characteristics for Acequinocyl and Hydroxyacequinocyl.

MethodMatrix ExamplesLimit of Quantification (LOQ)Detection MethodCitation
HPLC-DADFruits and vegetables (grapes, lemons, pears, tomatoes)0.01 mg/kgDAD researchgate.net
HPLC-MS/MSHops, high-acid and high-water content commodities0.1 mg/kg (hops), 0.01 mg/kgMS/MS nih.gov
UHPLC-MS/MSFoodstuff (beef, chicken, fish, peach, cucumber, etc.)4.3 µg/kgMS/MS researchgate.net

Note: LOQ values may vary depending on the specific matrix and method validation.

Further advancements may include the development of rapid screening methods, biosensors, or hyphenated techniques offering even greater sensitivity and throughput for high-volume analysis.

Emerging Research Areas and Unexplored Aspects of this compound

Emerging research areas for this compound could include a more detailed investigation into its interactions with non-target organisms at a molecular level, particularly beneficial insects or aquatic life, to better understand potential ecological impacts. While its primary mode of action on Complex III is established scienceopen.comnih.govnih.govmdpi.com, exploring potential secondary targets or off-target effects using phenotypic screening or target deconvolution strategies could reveal additional aspects of its bioactivity.

Furthermore, research could delve into the potential for developing resistance to this compound in mite populations and the underlying molecular mechanisms of such resistance, which has been observed for acequinocyl mdpi.com. This could involve genomic or transcriptomic studies to identify genes involved in detoxification or target-site modifications mdpi.com. Understanding resistance mechanisms is crucial for developing sustainable pest management strategies.

Another unexplored area could be the potential for developing this compound or its derivatives for applications beyond acaricides, given the importance of mitochondrial Complex III in various biological processes and diseases. However, any such research would need to be carefully evaluated for safety and specificity.

Conclusion and Research Outlook on Acequinocyl Hydroxy

Synthesis of Key Academic Findings on ACEQUINOCYL-HYDROXY

Academic research has established this compound (also known as 2-hydroxy-3-dodecyl-1,4-naphthoquinone) as a significant metabolite of acequinocyl (B1664961) nih.govregulations.gov. This metabolite is considered the principal agent exhibiting acaricidal activity researchgate.net. Its mechanism of action involves potent inhibition of mitochondrial respiration, specifically targeting Complex III (cytochrome bc1 complex) in insects and mites nih.govresearchgate.netjcpa.or.jpresearchgate.netmdpi.com. This compound achieves this by binding to the Qo center of Complex III, functionally mimicking ubiquinone and disrupting the electron transport chain nih.govresearchgate.netmdpi.com. The efficacy of compounds in this class, including this compound, is influenced by their lipophilicity, with optimal activity observed at specific alkyl chain lengths nih.gov.

Studies have also investigated the environmental fate and persistence of this compound in agricultural settings. Research on crops such as butterburs and perilla leaf has provided data on its degradation patterns and biological half-lives researchgate.netkstudy.comresearchgate.net. Analytical methodologies have been a key area of development, with validated methods like HPLC-DAD and UPLC-MS/MS established for quantifying acequinocyl and its hydroxy metabolite in various food matrices researchgate.netresearchgate.netresearchgate.net. These methods are crucial for monitoring residues and understanding the compound's behavior in different sample types. The stability of this compound under specific analytical conditions, such as in the presence of formic acid at low temperatures, has also been documented to ensure accurate analysis researchgate.net.

Data on the persistence of total acequinocyl residues (including this compound) in butterburs showed significant reduction over time. For instance, total acequinocyl residues in butterburs reduced by 96.0% at 14 days and 75.9% at 7 days after final application in different experimental plots researchgate.netkstudy.comresearchgate.net. The biological half-life (DT50) for total acequinocyl was calculated to be approximately 3.0 days in these studies researchgate.netkstudy.comresearchgate.net.

Below is a summary of persistence data for total acequinocyl residues in butterburs:

CropApplication MethodTime After Final ApplicationReduction in Total Residues (%)Biological Half-life (DT50)Source
ButterbursDouble Dose (Plot A)14 days96.03.0 days researchgate.netkstudy.comresearchgate.net
ButterbursSingle Dose (Plot B)7 days75.93.0 days researchgate.netkstudy.comresearchgate.net

Analytical method validation studies have reported good recoveries and low limits of quantification for acequinocyl and this compound in various matrices researchgate.netresearchgate.netresearchgate.net. For example, recoveries of acequinocyl and acequinocyl-OH in butterburs ranged from 78.6-84.7% and 83.7-95.5%, respectively, with relative standard deviations below 5% researchgate.netkstudy.com. In perilla leaf, recoveries for both compounds at spiked levels varied between 77% and 113.26% with relative standard deviations less than 6% researchgate.net. The limit of quantification was reported as 0.01 mg/kg for both compounds in fruits and vegetables using HPLC-DAD researchgate.net, and as low as 4.3-4.6 μg/kg in foodstuffs using UHPLC-MS/MS researchgate.net.

Remaining Challenges and Critical Unanswered Questions in this compound Research

Despite the progress made, several challenges and unanswered questions remain in the research of this compound. A critical area is the ongoing need to refine and standardize analytical methods for residue detection across diverse matrices and regulatory environments researchgate.netresearchgate.netlcms.cz. While sensitive methods exist, ensuring their robustness and applicability globally presents a continuous challenge.

Another significant area requiring further investigation is the development of resistance in mite populations to acequinocyl, and by extension, to its active metabolite this compound researchgate.net. Understanding the specific mechanisms of resistance, including the role of target-site mutations in Complex III and metabolic detoxification pathways involving enzymes like glutathione (B108866) S-transferases (GSTs), is crucial researchgate.net. While some mutations and metabolic changes have been linked to acequinocyl resistance, the precise impact of these mechanisms on the activity and metabolism of this compound warrants further detailed study researchgate.net.

The comprehensive environmental fate of this compound in various environmental compartments beyond the studied crops, such as soil and water under different climatic conditions, could also benefit from further research. While some data on degradation exists, a broader understanding of its persistence, mobility, and potential transformation products in the environment is still needed.

Future Research Trajectories and Collaborative Opportunities for this compound Studies

Future research on this compound can pursue several key trajectories. Further in-depth studies into the molecular interactions between this compound and the mitochondrial Complex III Qo center using advanced structural and biochemical techniques could provide a more detailed understanding of its potent inhibitory activity.

Research aimed at counteracting the development of resistance in mite populations is a vital future direction. This could involve exploring the potential for synergistic formulations that enhance the activity of this compound or interfere with mite detoxification mechanisms researchgate.net. Investigating novel application strategies or rotations with acaricides having different modes of action could also be explored to improve resistance management.

Collaborative opportunities are abundant in the field of this compound research. There is a need for international collaboration to develop and validate harmonized analytical methods for residue analysis, facilitating global trade and regulatory compliance lcms.cz. Joint research efforts between academic institutions, industry, and regulatory bodies could accelerate the understanding of resistance mechanisms and the development of sustainable pest management strategies. Furthermore, collaborative projects could focus on comprehensive environmental risk assessments and the exploration of novel approaches for the synthesis or formulation of this compound that enhance its efficacy and reduce environmental impact.

Q & A

Q. Methodological Consideration :

  • Extraction : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile and dispersive SPE cleanup.
  • Detection : Optimize HPLC-UV or LC-MS/MS parameters to account for low volatility and potential matrix interference.

How can researchers validate synthetic routes for this compound, and what are common pitfalls in its synthesis?

Basic Research Question
While direct synthesis protocols for this compound are not widely documented, retrosynthetic analysis of structurally related acaricides suggests pathways involving quinoline intermediates and hydroxylation steps. Key challenges include:

  • Steric hindrance during hydroxylation, requiring catalysts like Pd/C or Ru-based systems .
  • Byproduct formation due to incomplete oxidation, necessitating purification via column chromatography or recrystallization .

Q. Validation Framework :

  • Purity Assessment : Use NMR and high-resolution MS to confirm structural integrity.
  • Yield Optimization : Compare batch yields under varying temperatures (e.g., 60°C vs. 80°C) and solvent polarities .

What advanced analytical techniques are recommended for detecting this compound in environmental samples, and how do matrix effects impact accuracy?

Advanced Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (LOD ~0.01 µg/kg) and specificity. Matrix effects, particularly in soil and plant tissues, can suppress ionization by 20–40%, necessitating matrix-matched calibration or isotope-labeled internal standards (e.g., deuterated this compound) .

Q. Methodology :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to reduce co-extractives.
  • Quantification : Use matrix enhancement factors (MEFs) to correct signal suppression .

How should researchers address contradictions in ecotoxicological data for this compound, such as varying LC50 values across studies?

Advanced Research Question
Discrepancies in toxicity data (e.g., LC50 for Daphnia magna ranging from 0.5–2.0 mg/L) often arise from differences in:

  • Test conditions : pH, temperature, and dissolved organic carbon (DOC) levels alter bioavailability .
  • Organism life stages : Juveniles may exhibit higher sensitivity than adults .

Q. Resolution Strategy :

  • Meta-analysis : Apply random-effects models to aggregate data, accounting for study heterogeneity.
  • Controlled Replication : Standardize OECD/EPA test guidelines across labs to isolate confounding variables .

What experimental design principles are critical for studying the environmental degradation kinetics of this compound?

Advanced Research Question
Degradation studies must account for abiotic (hydrolysis, photolysis) and biotic (microbial metabolism) pathways. Key factors include:

  • Hydrolysis : Monitor pH-dependent degradation at 25°C, using buffered solutions (pH 4–9).
  • Photolysis : Simulate sunlight with xenon-arc lamps (λ > 290 nm) and measure half-lives .

Q. Data Analysis :

  • Kinetic Modeling : Use first-order or biphasic models to describe degradation curves.
  • QSRR (Quantitative Structure-Reactivity Relationships) : Corporate logP and molecular connectivity indices to predict persistence .

How can researchers ensure reproducibility in this compound bioaccumulation studies across diverse aquatic ecosystems?

Advanced Research Question
Reproducibility challenges stem from variability in sediment organic carbon (SOC) and trophic interactions. Best practices include:

  • Standardized Sediment : Use OECD artificial sediment (10% peat, 20% kaolin, 70% quartz sand) to minimize SOC variability.
  • Trophic Transfer Studies : Measure biomagnification factors (BMFs) in model food chains (e.g., algae → Daphnia → fish) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.